

Application Note: Quantification of Oxprenolol in Human Urine using Gas Chromatography-Mass Spectrometry

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Compound of Interest

Compound Name: Oxprenolol

Cat. No.: B15617106

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Abstract

This application note details a robust and sensitive method for the determination of **oxprenolol** in human urine using gas chromatography-mass spectrometry (GC-MS). The protocol involves a solid-phase extraction (SPE) for sample clean-up and concentration, followed by chemical derivatization to enhance the volatility and thermal stability of **oxprenolol** for GC-MS analysis. This method is suitable for use in clinical and forensic toxicology, as well as in pharmacokinetic studies. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Introduction

Oxprenolol is a non-selective beta blocker used in the treatment of hypertension, angina pectoris, and arrhythmias. Monitoring its concentration in urine is crucial for assessing patient compliance, managing dosing, and in toxicological screenings. Gas chromatography-mass spectrometry is a powerful analytical technique that offers high sensitivity and selectivity for the quantification of drugs and their metabolites in biological matrices.^[1] However, due to the polar nature of **oxprenolol**, derivatization is a necessary step to improve its chromatographic behavior.^[2] This application note provides a comprehensive protocol for the extraction, derivatization, and GC-MS analysis of **oxprenolol** in urine.

Experimental

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to isolate **oxprenolol** from the urine matrix.

Protocol:

- Adjust the pH of a 5 mL urine sample to 10 with a suitable base (e.g., sodium hydroxide).[\[3\]](#)
- Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of deionized water through it.
- Load the pH-adjusted urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.
- Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 5% methanol in water solution to remove interfering substances.
- Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
- Elute the analyte from the cartridge with 3 mL of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

Derivatization

To enhance volatility for GC-MS analysis, the extracted **oxprenolol** is derivatized using pentafluoropropionic anhydride (PFPA).[\[4\]](#)

Protocol:

- Reconstitute the dried extract from the SPE step in 50 µL of ethyl acetate.
- Add 50 µL of pentafluoropropionic anhydride (PFPA).[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Seal the vial and heat at 70°C for 30 minutes.[\[5\]](#)
- After cooling to room temperature, evaporate the sample to dryness under a gentle stream of nitrogen.

- Reconstitute the derivatized residue in 50 μ L of ethyl acetate for GC-MS injection.[5]

GC-MS Analysis

The derivatized sample is analyzed using a gas chromatograph coupled to a mass spectrometer.

Table 1: GC-MS Parameters

Parameter	Value
Gas Chromatograph	
Column	HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 μ m film thickness
Injection Volume	1 μ L, splitless mode
Injector Temperature	280°C
Carrier Gas	Helium at a constant flow rate of 1 mL/min
Oven Temperature Program	Initial temperature 80°C, hold for 2 min, ramp to 150°C at 8°C/min, then ramp to 280°C at 30°C/min, hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI) at 70 eV
Source Temperature	230°C
Quadrupole Temperature	150°C
Acquisition Mode	Selected Ion Monitoring (SIM)
Monitored Ions (m/z)	To be determined based on the mass spectrum of the PFPA derivative of oxprenolol. Common fragments for PFPA-derivatized beta-blockers include m/z 366 and 202.[7]

Results and Discussion

Method Validation

The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Table 2: Quantitative Performance Data (Hypothetical)

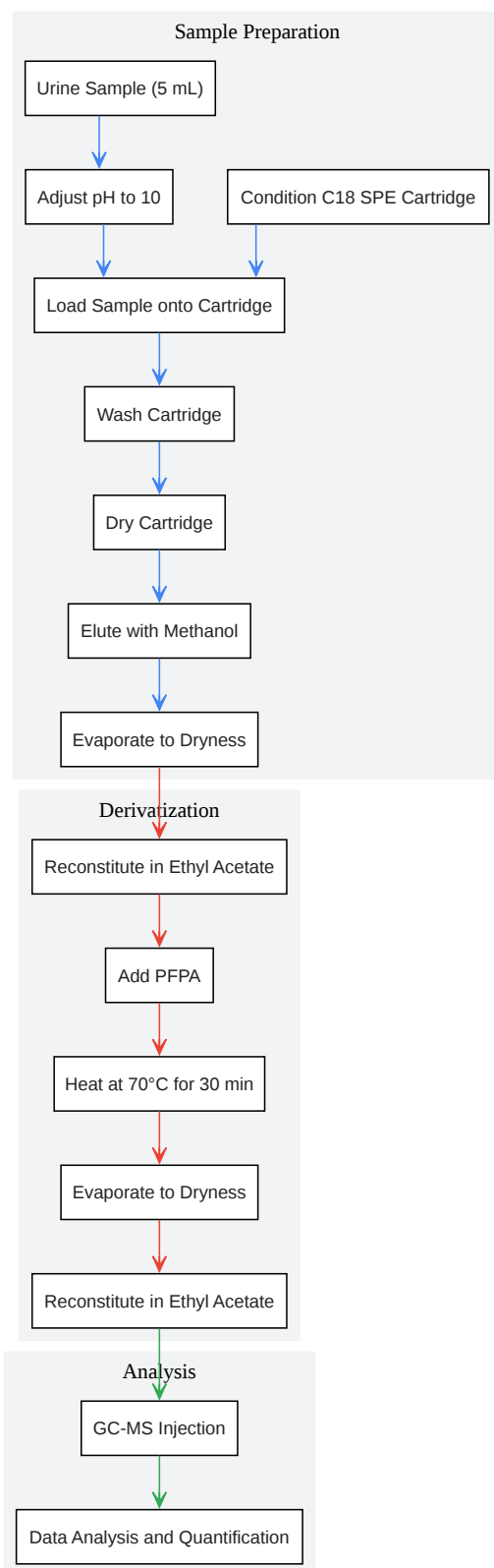
Parameter	Result
Linearity Range	10 - 1000 ng/mL ($r^2 > 0.99$)
Limit of Detection (LOD)	2 ng/mL
Limit of Quantification (LOQ)	10 ng/mL
Recovery	85 - 95%
Intra-day Precision (%RSD)	< 5%
Inter-day Precision (%RSD)	< 10%

A previously reported method using SPE followed by a different derivatization and detection technique showed a limit of detection (LOD) for **oxprenolol** to be 20 ng/mL.[3]

Mass Spectrometry

The electron ionization mass spectrum of the pentafluoropropionyl derivative of **oxprenolol** is expected to show characteristic fragmentation patterns. For other PFPA-derivatized beta-blockers, common fragments are observed at m/z 366 and 202.[7] The specific fragmentation pattern for the **oxprenolol** derivative should be determined to select appropriate ions for SIM mode, which will enhance the selectivity and sensitivity of the method.

Visualizations



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Caption: Experimental workflow for **oxprenolol** detection in urine.

Conclusion

The described GC-MS method provides a selective and sensitive tool for the quantification of **oxprenolol** in human urine. The combination of solid-phase extraction for sample purification and chemical derivatization for enhanced chromatographic performance ensures reliable and accurate results. This application note serves as a comprehensive guide for researchers, scientists, and professionals in drug development and toxicology for the analysis of **oxprenolol**.

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